1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide
Description
1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a piperazine-piperidine hybrid compound featuring a furan-2-carbonyl substituent on the piperazine ring and an acetyl linker bridging the piperazine and piperidine moieties. Its structure integrates key pharmacophoric elements: the piperazine ring (common in CNS-active compounds), the acetyl spacer (modulating conformational flexibility), and the furan heterocycle (contributing to π-π interactions).
Properties
Molecular Formula |
C17H24N4O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O4/c18-16(23)13-3-5-20(6-4-13)15(22)12-19-7-9-21(10-8-19)17(24)14-2-1-11-25-14/h1-2,11,13H,3-10,12H2,(H2,18,23) |
InChI Key |
OKWRKJKOBDZINX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with piperidine-4-carboxamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Insights
- Antipsychotic Potential: The target compound shares the acetyl-piperazine motif with biphenyl-aryl piperazine derivatives (), which exhibit dual anti-dopaminergic and anti-serotonergic activity.
- Antiparasitic Activity : Pyridine-based analogs like UDO () demonstrate that piperazine-linked heterocycles can inhibit CYP51, a key enzyme in protozoan sterol biosynthesis. The furan group in the target compound may mimic pyridine’s π-stacking interactions but lacks the trifluoromethyl group critical for UDO’s potency .
Biological Activity
The compound 1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a synthetic derivative characterized by its complex structure, which includes a furan moiety and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , indicating the presence of multiple functional groups that may contribute to its biological properties. The structure can be represented as follows:
Research indicates that compounds similar to This compound may act as inhibitors of serine hydrolases, particularly monoacylglycerol lipase (MAGL). MAGL is crucial in the degradation of endocannabinoids, and its inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), which activates cannabinoid receptors (CB1 and CB2) associated with various physiological effects such as pain modulation, mood regulation, and inflammation control .
Pharmacological Studies
Several studies have explored the pharmacological implications of compounds related to this structure:
- Antinociceptive Effects : In rodent models, compounds that inhibit MAGL have shown significant antinociceptive effects in models of inflammatory and neuropathic pain. For instance, certain MAGL inhibitors demonstrated dose-dependent efficacy in alleviating pain without causing adverse effects like synaptic depression .
- Cognitive Effects : Some studies suggest that these compounds may influence cognitive functions by modulating neurotransmitter levels, particularly norepinephrine, which is linked to alertness and attention .
- Anti-inflammatory Activity : By enhancing endocannabinoid signaling through MAGL inhibition, these compounds may exhibit anti-inflammatory properties, making them potential candidates for treating conditions characterized by chronic inflammation .
Case Studies
A review of relevant literature reveals several case studies involving similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
